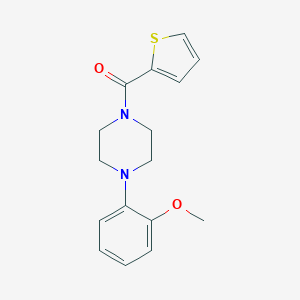

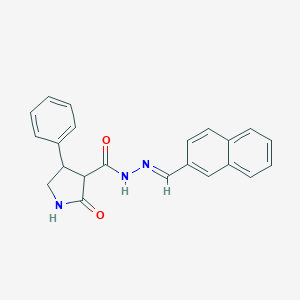

1-(2-Methoxyphenyl)-4-(thiophene-2-carbonyl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anti-mycobacterial Activity

Piperazine and its analogues have been recognized for their anti-mycobacterial properties, particularly against Mycobacterium tuberculosis, including strains resistant to multiple drugs (MDR) and extremely drug-resistant (XDR) strains. Research emphasizes the significance of piperazine as a core structural element in developing potent anti-TB molecules, highlighting structure-activity relationships (SAR) that could inform the design of new anti-mycobacterial agents (Girase et al., 2020).

Pharmacological Versatility

Piperazine derivatives exhibit a broad spectrum of therapeutic uses, including roles as antipsychotics, antihistamines, antidepressants, anticancer, antiviral, and anti-inflammatory agents. The versatility of piperazine derivatives in drug design is underpinned by the capacity for slight modifications to the piperazine nucleus, enabling significant medicinal potential variations. This diversity underscores the adaptability of piperazine-based compounds for multiple therapeutic applications (Rathi et al., 2016).

Metabolism and Pharmacokinetics

The metabolism of arylpiperazine derivatives, a class to which the queried compound may be related, involves extensive pre-systemic and systemic processes, including N-dealkylation to form 1-aryl-piperazines. These metabolites, with various receptor affinities, distribute extensively in tissues and undergo further biotransformation. This metabolic pathway highlights the complex pharmacokinetics of piperazine derivatives, relevant for designing drugs with targeted effects and minimized side effects (Caccia, 2007).

Nucleophilic Aromatic Substitution

Research on nucleophilic aromatic substitution reactions, including those involving piperidine and related compounds, provides insight into the chemical reactivity and potential synthetic applications of piperazine derivatives. Understanding these reactions can aid in the development of novel compounds with designed pharmacological activities (Pietra & Vitali, 1972).

DNA Binding Properties

Some piperazine derivatives, by virtue of their structural features, have shown potential as DNA minor groove binders, indicating applications in molecular biology and drug design for targeting specific DNA sequences. This property is particularly relevant for anticancer strategies and the development of diagnostic tools (Issar & Kakkar, 2013).

properties

IUPAC Name |

[4-(2-methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-20-14-6-3-2-5-13(14)17-8-10-18(11-9-17)16(19)15-7-4-12-21-15/h2-7,12H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQADZFNFNHIJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49671945 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

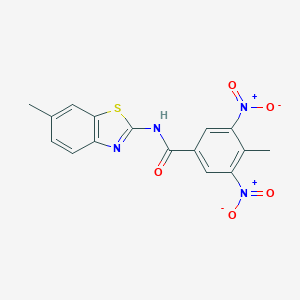

![2-(3,4-dimethylphenyl)-4,4,8-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B414619.png)

![2-({[5-(3-Bromophenyl)-2-furyl]methylene}amino)-4,5-dimethylphenol](/img/structure/B414627.png)

![N-[4-(5-tert-butyl-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B414629.png)

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B414633.png)

![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B414634.png)

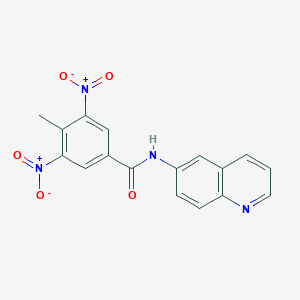

![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-nitro-3-methylbenzamide](/img/structure/B414636.png)

![2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414638.png)